3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid
Overview
Description
“3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid” is a compound that belongs to the pyrazolo[4,3-d]pyrimidine class . Pyrazolopyrimidine moiety is an important drug-like scaffold, which have shown a wide range of clinical applications .
Synthesis Analysis
The synthesis of this compound involves several steps. In one study, a series of pyrazolo[4,3-d]pyrimidine compounds were designed and synthesized . The synthesis process typically involves the reaction of different reagents under specific conditions .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazolo[4,3-d]pyrimidine core . This core is a key feature of this class of compounds and is responsible for their biological activity .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve several steps . These reactions are typically catalyzed by specific enzymes or catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by its molecular structure . For example, the presence of the pyrazolo[4,3-d]pyrimidine core can affect its solubility, stability, and reactivity .
Scientific Research Applications
Synthesis of Antitumor Agents : Taylor and Patel (1992) synthesized pyrazolo[3,4-d]pyrimidine analogs of a potent antitumor agent, demonstrating the use of this compound class in developing cancer therapeutics (Taylor & Patel, 1992).
Antimicrobial and Insecticidal Potential : A study by Deohate and Palaspagar (2020) reported the synthesis of pyrimidine linked pyrazole heterocyclics, including the compound , and evaluated their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Regioselective Synthesis : Quiroga et al. (2007) developed a novel protocol for the synthesis of 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids, demonstrating the importance of this compound in the regioselective synthesis of complex molecules (Quiroga et al., 2007).
Anticancer Activity : Ismail et al. (2017) reported on the synthesis of spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones, including similar compounds, and evaluated their anti-proliferative properties against cancer cell lines, indicating potential applications in medicinal chemistry (Ismail et al., 2017).
Antimicrobial and Anticancer Agents : Hafez et al. (2016) synthesized pyrazole derivatives, including the compound of interest, and evaluated their antimicrobial and anticancer activity, demonstrating their potential as therapeutic agents (Hafez et al., 2016).
Future Directions
The future research directions for “3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid” and related compounds could involve further exploration of their biological activity and potential therapeutic applications . For example, these compounds could be investigated for their potential as therapeutic agents for acute lung injury .
Mechanism of Action
Target of Action
The primary target of the compound 3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
The compound this compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding inhibits the enzymatic activity of CDK2, thereby interfering with the normal progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest, preventing the cells from dividing and proliferating .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties . The compound’s degree of lipophilicity, which is its affinity for a lipid environment, allows it to diffuse easily into cells .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth . It has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the ATP-binding site of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation . It also triggers apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins . Furthermore, this compound affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . These effects result in altered gene expression and metabolic changes within the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . The compound also interacts with other biomolecules, such as transcription factors and signaling proteins, modulating their activity and influencing gene expression . These interactions contribute to the compound’s overall anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The effects may diminish over time due to the development of resistance mechanisms or changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological changes have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with CDK2 and other enzymes . The compound affects metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These changes can lead to shifts in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . These interactions influence the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can affect the compound’s localization and stability . These modifications play a role in directing the compound to specific subcellular compartments, enhancing its therapeutic effects .
Properties
IUPAC Name |
3-[(2,3-dimethylpyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-8-11-12(18-19(8)2)13(16-7-15-11)17-10-5-3-4-9(6-10)14(20)21/h3-7H,1-2H3,(H,20,21)(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQLPICXTCBHFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1C)C(=NC=N2)NC3=CC=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.